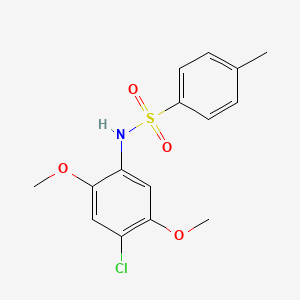

![molecular formula C16H24N2O4S B5557967 1-[(4-甲基苯氧基)乙酰]-4-(丙磺酰基)哌嗪](/img/structure/B5557967.png)

1-[(4-甲基苯氧基)乙酰]-4-(丙磺酰基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, including acylation, alkylation, and sulfonation processes. For instance, the synthesis of similar piperazine compounds has been achieved through methods such as the reaction of ferulic acid with piperazine followed by deacetylation to obtain target products (Wang Xiao-shan, 2011). Other synthesis pathways include the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in ethereal solution or with dibasic acid chlorides in benzene solution (Y. Tung, 1957).

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. These methods confirm the chemical structure and provide insights into the bond lengths, angles, and overall geometry of the compound. For example, studies on similar compounds have revealed detailed molecular structures, showcasing the importance of spectroscopic analysis in understanding the arrangement of atoms within these molecules (S. Naveen et al., 2007).

Chemical Reactions and Properties

Piperazine compounds undergo various chemical reactions, including nucleophilic substitution and Mannich reactions, which are essential for the synthesis of a wide range of derivatives with varying chemical properties. These reactions can significantly alter the chemical behavior and reactivity of the piperazine core, leading to compounds with diverse biological and chemical properties (H. S. Patel et al., 2004).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, can be determined through experimental studies. These properties are crucial for understanding the compound's stability, formulation potential, and applicability in various scientific fields. For instance, hyperbranched polymers made from piperazine derivatives demonstrate solubility in water and organic solvents, highlighting the versatility of these compounds (D. Yan & Chao Gao, 2000).

科学研究应用

治疗用途中的哌嗪衍生物

哌嗪作为药物设计中的核心结构

哌嗪衍生物因其存在于多种具有各种治疗用途的药物中而得到认可,包括抗精神病、抗组胺、抗抑郁、抗癌、抗病毒和抗炎活性等。哌嗪核上的取代模式的修饰显着影响了这些分子的药用潜力,从而能够合理设计新的治疗剂。这种多功能性强调了哌嗪衍生物在药物发现和开发中的关键作用 (Rathi 等,2016)。

抗分枝杆菌活性

哌嗪及其类似物因其对结核分枝杆菌(包括多重耐药 (MDR) 和极端耐药 (XDR) 菌株)的有效活性而受到关注。这使得基于哌嗪的分子成为开发更安全、更具选择性和更具成本效益的抗分枝杆菌剂的有希望的候选者,以满足传染病治疗中的关键需求 (Girase 等,2020)。

属性

IUPAC Name |

2-(4-methylphenoxy)-1-(4-propylsulfonylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-3-12-23(20,21)18-10-8-17(9-11-18)16(19)13-22-15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNPVYXCAPTBJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenoxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5557884.png)

![1-(5-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5557899.png)

![4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5557913.png)

![N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]](/img/structure/B5557929.png)

![5-bromo-2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate](/img/structure/B5557935.png)

![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5557936.png)

![N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride](/img/structure/B5557944.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5557947.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5557975.png)

![9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5557979.png)

![2-[(4-bromo-1-naphthyl)oxy]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5557993.png)